4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid
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Overview
Description
4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid is a complex organic compound with the molecular formula C25H46O7. It is known for its unique structure, which includes a hydroxy group, an octadecanoyloxy group, and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid typically involves esterification and hydrolysis reactions. One common method includes the esterification of butanoic acid with 2-hydroxy-3-(octadecanoyloxy)propyl alcohol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using specialized reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxy and ester groups play a crucial role in its reactivity and binding to biological molecules. The compound can modulate various biochemical pathways, including lipid metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-[2-Hydroxy-3-(stearoyloxy)propoxy]-4-oxobutanoic acid: Similar structure but with a stearoyloxy group instead of an octadecanoyloxy group.
O-{Hydroxy[2-hydroxy-3-(stearoyloxy)propoxy]phosphoryl}serine: Contains a phosphoryl group and is involved in different biochemical pathways.
Uniqueness
4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid is unique due to its specific ester and hydroxy groups, which confer distinct chemical and biological properties. Its long-chain octadecanoyloxy group also differentiates it from similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
13410-34-9 |
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Molecular Formula |
C25H46O7 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-(2-hydroxy-3-octadecanoyloxypropoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C25H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)31-20-22(26)21-32-25(30)19-18-23(27)28/h22,26H,2-21H2,1H3,(H,27,28) |
InChI Key |
JZRZUXISDDGKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)O |
Origin of Product |
United States |
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